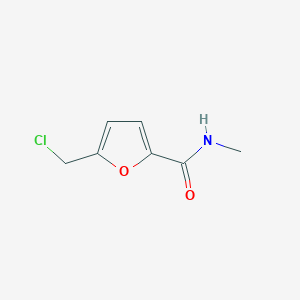
3-methyl-4-(pyridin-4-yl)-1H-pyrazol-5-amine
Vue d'ensemble
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “3-methyl-4-(pyridin-4-yl)-1H-pyrazol-5-amine”, there are general methods for synthesizing pyridine and pyrazole compounds. For instance, a ring cleavage methodology has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Applications De Recherche Scientifique
Synthesis in Ionic Liquids
3-methyl-4-(pyridin-4-yl)-1H-pyrazol-5-amine plays a role in the synthesis of pyrazolo[3,4-b]pyridine derivatives. Shi, Zhou, and Liu (2010) demonstrated the synthesis of these compounds using ionic liquids without a catalyst. This method offers advantages like easier work-up, milder conditions, high yields, and an environmentally friendly process (D. Shi, Yao Zhou, & H. Liu, 2010).
Characterization and Bioactivities
Titi et al. (2020) conducted a study on the synthesis and characterization of pyrazole derivatives, including their application in understanding biological activity against breast cancer and microbes. The paper discusses the structural identification and theoretical properties of these compounds (A. Titi et al., 2020).
Crystal Structure Analysis
Jia and Peng (2011) analyzed the crystal structure of a compound synthesized using 3-methyl-4-(pyridin-4-yl)-1H-pyrazol-5-amine. Their study provides insights into the molecular configuration and interactions in the crystal structure (Runhong Jia & Ju-hua Peng, 2011).
Catalysis and Synthesis of Pyridine-Pyrimidines
Rahmani et al. (2018) reported an efficient synthesis of pyridine-pyrimidines using 3-methyl-1H-pyrazole-5-amine. The study highlights the use of a novel catalyst and the reusability of this catalyst in the synthesis process (Fahime Rahmani et al., 2018).
Domino Reactions for Functionalized Pyrazolo[3,4-b]pyridines
Gunasekaran, Prasanna, and Perumal (2014) achieved the synthesis of N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines through domino reactions. They utilized green catalysts, highlighting an environmentally friendly approach (P. Gunasekaran, P. Prasanna, & S. Perumal, 2014).
Orientations Futures
The future directions for “3-methyl-4-(pyridin-4-yl)-1H-pyrazol-5-amine” could involve further exploration of its synthesis, characterization, and potential applications. Given the biological activities of similar compounds, it could be interesting to investigate its potential as a bioactive molecule .
Propriétés
IUPAC Name |
5-methyl-4-pyridin-4-yl-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-6-8(9(10)13-12-6)7-2-4-11-5-3-7/h2-5H,1H3,(H3,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHMOPBFQRSENZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-4-(pyridin-4-yl)-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one hydrochloride](/img/structure/B1418816.png)

![3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B1418819.png)






![[4-(1-Ethoxyethyl)phenyl]boronic acid](/img/structure/B1418831.png)

